Sulfalene

Beschreibung

Long-acting plasma-bound sulfonamide used for respiratory and urinary tract infections and also for malaria.

Sulfalene is a long-acting sulfonamide antibiotic used for the treatment of chronic bronchitis, urinary tract infections and malaria.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

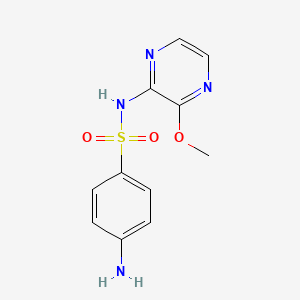

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZBTAEDBELFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046179 | |

| Record name | Sulfalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L | |

| Record name | SID50086577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152-47-6 | |

| Record name | Sulfalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfalene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169.5 °C | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulfalene's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Sulfalene, a long-acting sulfonamide antibiotic, on its target enzyme, dihydropteroate synthase (DHPS). This compound is a structural analog of para-aminobenzoic acid (pABA), the natural substrate of DHPS. It acts as a competitive inhibitor, binding to the active site of the enzyme and thereby blocking the synthesis of dihydropteroic acid, a crucial precursor in the folate biosynthesis pathway. This inhibition ultimately disrupts the production of essential downstream metabolites, including purines and thymidylate, leading to a bacteriostatic effect. This guide details the molecular interactions, summarizes available quantitative data for related sulfonamides, provides a comprehensive experimental protocol for assessing DHPS inhibition, and includes visualizations of the biochemical pathway and experimental workflow.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. Their efficacy lies in their ability to selectively target a metabolic pathway essential for many pathogenic bacteria and protozoa but absent in humans. This pathway is the de novo biosynthesis of folate (vitamin B9). Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1]

This compound, also known as sulfametopyrazine, is a long-acting sulfonamide characterized by its slow excretion rate. Its mechanism of action, like other sulfonamides, is the competitive inhibition of DHPS.[2] By mimicking the structure of pABA, this compound occupies the enzyme's active site, preventing the binding of the natural substrate and halting the folate synthesis cascade. As mammals obtain folate from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards microorganisms that synthesize their own folate.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase

The folate biosynthesis pathway is a critical metabolic route for the production of tetrahydrofolate (THF) and its derivatives. These coenzymes are essential for the transfer of one-carbon units in a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and certain amino acids such as methionine and serine.

The central role of DHPS in this pathway makes it an attractive target for antimicrobial agents. The inhibition of DHPS leads to the depletion of the folate pool, which in turn stalls DNA synthesis and repair, ultimately inhibiting microbial growth and replication.

Below is a diagram illustrating the folate biosynthesis pathway and the point of inhibition by this compound.

Molecular Mechanism of Action

This compound's inhibitory effect on DHPS is a classic example of competitive inhibition. Its molecular structure closely resembles that of pABA, allowing it to fit into the pABA-binding pocket of the DHPS active site. The sulfonamide group of this compound mimics the carboxylate group of pABA, while the aminophenyl group is also analogous to the structure of pABA.

The binding of this compound to the active site is a reversible process. However, when present in sufficient concentrations, this compound effectively outcompetes pABA for binding to DHPS, thereby preventing the formation of the enzyme-substrate complex necessary for the catalytic reaction to proceed. This leads to a reduction in the rate of dihydropteroate synthesis and, consequently, a depletion of the downstream folate derivatives essential for microbial survival.

Quantitative Analysis of Dihydropteroate Synthase Inhibition

The following table summarizes the Ki and IC50 values for selected sulfonamides against DHPS from various organisms. It is important to note that these values can vary depending on the specific microbial source of the enzyme and the experimental conditions.

| Sulfonamide | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| Sulfadiazine | Escherichia coli | 2.5 µM | - | [3] |

| Sulfadoxine | Plasmodium falciparum (sensitive) | 0.14 µM | - | [4] |

| Sulfadoxine | Plasmodium falciparum (resistant) | 112 µM | - | [4] |

| Sulfamethoxazole | Plasmodium falciparum | - | - | [4] |

| Dapsone | Escherichia coli | 5.9 µM | 20 µM | [3] |

Experimental Protocol: Dihydropteroate Synthase Inhibition Assay

The following is a detailed methodology for a continuous spectrophotometric assay to determine the inhibitory activity of this compound on dihydropteroate synthase. This protocol is adapted from established methods for assaying DHPS inhibition by other sulfonamides.[5][6]

5.1. Principle

The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from DHPPP and pABA. The product, dihydropteroate, is then reduced to tetrahydrofolate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

5.2. Materials and Reagents

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

This compound

-

p-Aminobenzoic acid (pABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.3

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader with temperature control

5.3. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.

-

Prepare stock solutions of pABA, DHPPP, and NADPH in the assay buffer.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a small volume of the this compound dilutions to the test wells. For control wells (no inhibitor), add the same volume of DMSO.

-

Add the enzyme mix to all wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a solution containing pABA, DHPPP, and NADPH to all wells.

-

Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm at regular intervals for a specified duration.

-

5.4. Data Analysis

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki value, perform the assay with varying concentrations of both the substrate (pABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

The following diagram illustrates the general workflow for the DHPS inhibition assay.

Conclusion

This compound's mechanism of action on dihydropteroate synthase is a well-established example of competitive inhibition, forming the basis of its antimicrobial activity. By acting as a structural analog of pABA, it effectively blocks the folate biosynthesis pathway in susceptible microorganisms. While specific quantitative inhibition data for this compound remains to be extensively published, the methodologies for its determination are well-defined. The information and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on sulfonamides and the broader field of antimicrobial drug discovery. Further research to quantify the inhibitory potency of this compound against DHPS from various pathogens would be beneficial for optimizing its clinical use and for the development of novel antifolate agents.

References

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydropteroate synthase inhibitor [medbox.iiab.me]

- 3. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Sulfalene for Drug Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sulfalene, a long-acting sulfonamide antibiotic. Understanding these properties is critical for drug design, formulation development, and predicting the pharmacokinetic and pharmacodynamic behavior of this compound. This document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₄O₃S | [1] |

| Molecular Weight | 280.31 g/mol | [1] |

| Melting Point | 169.5 - 178 °C | [1][2] |

| logP (Octanol-Water Partition Coefficient) | 0.7 | [1] |

| pKa | 6.20 (Uncertain) | [3][4] |

| Aqueous Solubility | 4030 mg/L | [1] |

| Appearance | White to off-white or slightly yellow crystalline solid/powder | [2][3] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the de novo synthesis of nucleotides and certain amino acids in bacteria.[5][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the bacterial folic acid pathway, thereby inhibiting bacterial growth and replication.[5] Human cells are unaffected as they obtain folic acid from their diet.[5]

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

3.1. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[8]

-

Materials: this compound powder, purified water (or relevant buffer), temperature-controlled shaker, analytical balance, filtration apparatus (e.g., 0.45 µm filter), and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water or a specific buffer solution in a sealed container.

-

The container is placed in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached. This may take 24-72 hours.[9]

-

Periodically, samples are withdrawn, filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a validated analytical method.

-

Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[8]

-

3.2. Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[10][11]

-

Materials: this compound, purified water (or a co-solvent if solubility is low), standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), a calibrated pH meter with an electrode, a magnetic stirrer, and a burette.[10]

-

Procedure:

-

A known amount of this compound is dissolved in a specific volume of purified water. To maintain a constant ionic strength, a salt like KCl can be added.[10]

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

The solution is titrated with the standardized strong base (or acid), adding the titrant in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.[12]

-

3.3. Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

-

Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), centrifuge, and a suitable analytical method for quantification.

-

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

A known volume of this solution is mixed with a known volume of the other immiscible solvent in a sealed container.

-

The mixture is agitated until equilibrium is reached, allowing for the partitioning of this compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the aqueous and n-octanol phases is determined using a validated analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

This guide provides foundational knowledge on the physicochemical properties of this compound, which is paramount for its effective use in drug design and development. The provided data and protocols serve as a valuable resource for researchers and scientists in the pharmaceutical field.

References

- 1. This compound | C11H12N4O3S | CID 9047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 152-47-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sulfalen CAS#: 152-47-6 [m.chemicalbook.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. mims.com [mims.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Sulfalene: A Crystallographic and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, a long-acting sulfonamide, has been a subject of interest in medicinal chemistry due to its antibacterial and antimalarial properties. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of new, more effective derivatives. This technical guide provides a comprehensive analysis of the crystal structure and molecular conformation of this compound, supported by detailed experimental protocols and data presentation. The mechanism of action is also visually represented to provide a holistic understanding of this important therapeutic agent.

Crystal Structure of this compound

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the geometry and intermolecular interactions of the molecule.

Crystallographic Data

The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 797843. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂N₄O₃S |

| Formula Weight | 280.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453 (2) |

| b (Å) | 10.567 (3) |

| c (Å) | 14.134 (4) |

| α (°) | 90 |

| β (°) | 101.93 (3) |

| γ (°) | 90 |

| Volume (ų) | 1234.5 (6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.509 |

| Absorption Coefficient (mm⁻¹) | 0.263 |

| F(000) | 584 |

Molecular Conformation

The conformation of the this compound molecule in the crystal is characterized by the relative orientations of the benzenesulfonamide and methoxypyrazine rings. The dihedral angle between the mean planes of these two rings is a critical parameter in defining the overall molecular shape. Analysis of the crystal structure reveals specific torsion angles that dictate the spatial arrangement of the functional groups.

| Torsion Angle | Value (°) |

| C1-S1-N2-C7 | -65.8 (2) |

| C6-C1-S1-N2 | -176.9 (2) |

| C2-C1-S1-O1 | -49.3 (2) |

| C2-C1-S1-O2 | 85.3 (2) |

| C8-N2-S1-C1 | 173.4 (2) |

| C11-O3-C10-N4 | -1.9 (4) |

Note: Atom numbering may vary from the original publication. The provided torsion angles are representative of the key conformational features.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental steps.

Single-Crystal X-ray Diffraction: A Detailed Protocol

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic arrangement within a crystal.

1. Crystal Growth:

-

High-quality single crystals of this compound are grown by slow evaporation of a saturated solution. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be employed.

-

The solution is left undisturbed in a loosely covered container at a constant temperature to allow for the slow formation of well-defined crystals.

2. Crystal Mounting:

-

A suitable crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent crystal decay from the X-ray beam and to allow for data collection at low temperatures (typically 100 K).

3. Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal.

4. Data Processing:

-

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Software is used to integrate the intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

5. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The initial model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of this compound's biological role and the process of its structural determination, the following diagrams have been generated.

This compound's Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts its antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[1] Humans are not affected by this mechanism as they obtain folic acid from their diet.[1]

Caption: this compound's competitive inhibition of dihydropteroate synthase.

Experimental Workflow for this compound Crystal Structure Determination

The process of determining the crystal structure of a small molecule like this compound follows a systematic workflow, from obtaining the compound to the final structural analysis.

References

In-Depth Technical Guide: Molecular Docking Studies of Sulfalene with Bacterial Dihydropteroate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, a long-acting sulfonamide, is a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for bacterial survival, making DHPS a key target for antimicrobial agents. This technical guide provides a comprehensive overview of the molecular docking of this compound with bacterial DHPS. While specific quantitative docking data for this compound is limited in publicly available literature, this guide leverages data from the closely related and structurally similar sulfonamide, sulfamethoxazole, as a representative example to illustrate the binding interactions and energetics. This document outlines detailed experimental protocols for performing such docking studies, presents quantitative data in a structured format, and utilizes visualizations to elucidate key workflows and pathways.

Introduction: The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. The folate biosynthesis pathway is therefore an attractive target for antimicrobial drug development. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Sulfonamides, including this compound, are structural analogs of PABA. They act as competitive inhibitors by binding to the PABA-binding site of DHPS, thereby blocking the synthesis of dihydropteroate and subsequently, folic acid. This inhibition halts the production of essential precursors for DNA and protein synthesis, leading to a bacteriostatic effect.

Molecular Docking of Sulfonamides with DHPS: A Representative Study

Due to a lack of specific, publicly available molecular docking studies focused solely on this compound, we present data from studies on sulfamethoxazole, a structurally and functionally similar sulfonamide, to provide insights into the expected binding interactions and energetics. These studies typically investigate the binding of sulfonamides to DHPS from various bacterial species, such as Escherichia coli or Staphylococcus aureus.

Quantitative Data Summary

The following table summarizes representative quantitative data from molecular docking studies of sulfamethoxazole with bacterial DHPS. These values are indicative of the binding affinity and stability of the ligand-protein complex.

| Parameter | Representative Value | Unit | Significance |

| Binding Energy (Docking Score) | -6.1 to -7.9 | kcal/mol | Represents the predicted free energy of binding; more negative values indicate stronger binding affinity. |

| Inhibition Constant (Ki) | Not directly provided in docking studies, but related to binding energy. | µM or nM | Concentration of inhibitor required to decrease the maximum rate of an enzymatic reaction by half. Lower values indicate a more potent inhibitor. |

| Root Mean Square Deviation (RMSD) | < 2.0 | Å | Measures the average distance between the atoms of the docked ligand and a reference (e.g., co-crystallized) ligand. Lower values indicate a more accurate docking pose. |

Note: The values presented are a synthesis from multiple studies on sulfamethoxazole and other sulfonamides and should be considered as representative examples.

Key Interacting Residues

Molecular docking studies have identified several key amino acid residues within the active site of bacterial DHPS that are crucial for binding to sulfonamides. These interactions typically involve hydrogen bonds and hydrophobic interactions.

| Bacterial Species | Key Interacting Residues in DHPS |

| Escherichia coli | Arg63, Lys221, Ser222, Arg255 |

| Staphylococcus aureus | Thr62, Pro64, Asp185, Phe190, Lys221, Arg255 |

The sulfonamide group of the drug molecule is often involved in crucial hydrogen bonding interactions with conserved arginine and serine residues in the active site. The aromatic rings of the ligand also form hydrophobic interactions with surrounding residues.

Experimental Protocols for Molecular Docking

This section provides a detailed, generalized methodology for performing molecular docking studies of this compound with bacterial DHPS.

Software and Tools

A variety of software packages are available for molecular docking and visualization. Commonly used tools include:

-

Docking Software: AutoDock, Glide, GOLD, Surflex, FlexX

-

Visualization Software: PyMOL, Chimera, Discovery Studio

-

Ligand Preparation: ChemDraw, Avogadro

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target bacterial DHPS from the Protein Data Bank (PDB). A commonly used structure is that of E. coli DHPS (e.g., PDB ID: 1AJ0).

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to amino acid residues, particularly those in the active site.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Ligand Preparation

-

Obtain Ligand Structure: Obtain the 2D structure of this compound (also known as sulfametopyrazine).

-

3D Conversion and Optimization:

-

Convert the 2D structure to a 3D conformation using a molecule editor like Avogadro or ChemDraw.

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate partial charges to the ligand atoms.

-

Grid Generation

-

Define the Binding Site: Identify the active site of DHPS, which is the PABA binding pocket.

-

Generate Grid Box: Create a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow for rotational and translational sampling of the ligand.

Docking Simulation

-

Set Docking Parameters: Configure the parameters for the docking algorithm. This may include the number of docking runs, the search algorithm to be used (e.g., Lamarckian genetic algorithm in AutoDock), and the scoring function.

-

Run Docking: Execute the docking simulation. The software will generate multiple possible binding poses of this compound within the DHPS active site and calculate a docking score for each pose.

Analysis of Results

-

Pose Clustering and Selection: The docking results will consist of a series of binding poses. These are typically clustered based on their conformational similarity and docking scores. The pose with the lowest binding energy is generally considered the most favorable.

-

Binding Energy Analysis: Analyze the docking scores (binding energies) of the top-ranked poses.

-

Interaction Analysis: Visualize the best-docked pose in a molecular graphics program to identify the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the DHPS active site.

-

RMSD Calculation: If a co-crystallized structure of a similar sulfonamide is available, calculate the RMSD between the docked pose of this compound and the crystallographic pose of the reference ligand to validate the accuracy of the docking protocol.

Conclusion and Future Directions

Molecular docking is a powerful computational tool for understanding the interactions between drugs and their protein targets. While specific docking data for this compound is not abundant, studies on closely related sulfonamides provide a solid framework for predicting its binding mode and affinity for bacterial DHPS. The protocols outlined in this guide offer a systematic approach for researchers to conduct their own in-silico investigations of this compound and other potential DHPS inhibitors.

Future research should focus on obtaining experimental validation of the docking predictions through techniques such as X-ray crystallography of the this compound-DHPS complex and in-vitro enzyme inhibition assays to determine the Ki value. Such studies will provide a more precise understanding of this compound's mechanism of action and can guide the development of novel sulfonamides to combat evolving bacterial resistance.

Investigating the Antibacterial Spectrum of Sulfalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic.[1] Like other sulfonamides, it exerts its antibacterial effect by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related sulfonamides to provide a representative understanding of its expected activity.

Mechanism of Action: Inhibition of Folate Synthesis

This compound's primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound binds to the enzyme's active site, thereby blocking the folic acid synthesis pathway. This selective toxicity is effective against bacteria because they must synthesize their own folic acid, whereas humans obtain it from their diet.

Signaling Pathway Diagram

References

Initial Antimalarial Screening of Sulfalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, a long-acting sulfonamide, has been a component of antimalarial therapies for decades. This technical guide provides an in-depth overview of the foundational screening methodologies and key biological insights relevant to the initial assessment of this compound's antiplasmodial activity. We delve into its mechanism of action, detail established in vitro and in vivo experimental protocols, and present available data to offer a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

Introduction

This compound, also known as sulfametopyrazine, is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Its primary application in infectious disease has been in combination with other drugs, most notably the dihydrofolate reductase inhibitor pyrimethamine, for the treatment and prevention of malaria.[1] The rationale for this combination therapy lies in the synergistic effect of targeting two distinct enzymes in the essential folate biosynthesis pathway of the Plasmodium parasite. This guide, however, will focus on the core principles and methodologies for the initial screening of this compound as a standalone agent to ascertain its intrinsic antimalarial properties.

Mechanism of Action: Targeting Folate Biosynthesis

This compound exerts its antimalarial effect by inhibiting the enzyme dihydropteroate synthase (DHPS) in Plasmodium species.[1] DHPS is a crucial enzyme in the folate biosynthetic pathway, which is responsible for the synthesis of folic acid, a precursor required for the production of nucleic acids (DNA and RNA) and certain amino acids. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the synthesis of dihydropteroate, a key intermediate in the folate pathway.[2] This disruption of folate metabolism ultimately inhibits parasite growth and replication.[1]

The selective toxicity of this compound against Plasmodium and other microorganisms stems from the fact that mammals do not synthesize their own folic acid but rather obtain it from their diet. Therefore, the inhibition of the DHPS enzyme has a minimal impact on the host.[1]

Signaling Pathway Diagram

Quantitative Data from Initial Screening

Quantitative data from the initial screening of this compound as a monotherapy is not extensively available in publicly accessible literature, as it was primarily developed and evaluated in combination with pyrimethamine. However, computational docking studies provide theoretical insights into its binding affinity for the target enzyme, PfDHPS.

| Compound | Target | Parameter | Value | Source |

| This compound | P. falciparum Dihydropteroate Synthase (PfDHPS) | Docking Score | -78.78 kcal/mol | [3] |

| Sulfadoxine | P. falciparum Dihydropteroate Synthase (PfDHPS) | Docking Score | -78.01 kcal/mol | [3] |

Note: Docking scores are theoretical and predictive of binding affinity; they are not direct measures of in vitro or in vivo efficacy.

Experimental Protocols

In Vitro Antimalarial Activity Screening

The initial in vitro screening of this compound aims to determine its direct inhibitory effect on the growth of Plasmodium falciparum in a controlled laboratory setting. A standard methodology for this is the SYBR Green I-based fluorescence assay.

This high-throughput assay quantifies parasite proliferation by measuring the accumulation of parasite DNA.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes (O+)

-

96-well black, clear-bottom microplates

-

This compound stock solution (dissolved in DMSO)

-

Positive control (e.g., Chloroquine, Artemisinin)

-

Negative control (DMSO)

-

Lysis buffer with SYBR Green I dye

Procedure:

-

Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Plate Preparation: Dispense 90 µL of the parasite suspension into each well of a 96-well plate.

-

Compound Addition: Add 10 µL of serially diluted this compound, positive control, or negative control to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate for 1 hour at room temperature in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Activity Screening

The initial in vivo screening of this compound is crucial to assess its efficacy in a living organism, typically a mouse model infected with a rodent malaria parasite such as Plasmodium berghei. The 4-day suppressive test is a standard primary screen.

This test evaluates the ability of a compound to suppress parasitemia in infected mice.

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Swiss albino mice (female, 6-8 weeks old)

-

Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)

-

This compound

-

Positive control (e.g., Chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected erythrocytes on Day 0.

-

Grouping and Treatment: Randomly divide the mice into experimental groups (vehicle control, positive control, and different dose levels of this compound).

-

Drug Administration: Administer the respective treatments orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

-

Parasitemia Determination: On Day 4, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

-

Data Analysis: Calculate the average percentage suppression of parasitemia for each group compared to the vehicle control group. The 50% effective dose (ED₅₀) can be determined by probit analysis of the dose-response data.

Conclusion

The initial screening of this compound for antimalarial activity is founded on well-established in vitro and in vivo methodologies that assess its ability to inhibit parasite growth and replication. Its mechanism of action, the inhibition of dihydropteroate synthase in the folate biosynthesis pathway, provides a clear biological target for its antiplasmodial effects. While quantitative monotherapy screening data for this compound is limited in the public domain, likely due to its rapid development as a synergistic partner for pyrimethamine, the experimental protocols outlined in this guide provide a robust framework for the initial evaluation of its, and other sulfonamide-based compounds', antimalarial potential. For drug development professionals, understanding these foundational screening principles is essential for the identification and advancement of new antimalarial agents.

References

Sulfalene's Mode of Action Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, a long-acting sulfonamide, has historically been a component of combination therapies for malaria, primarily targeting the resilient parasite Plasmodium falciparum. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's antiplasmodial activity, focusing on its interaction with the parasite's folate biosynthesis pathway. The information presented herein is intended to support further research and development of novel antimalarial agents.

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

This compound's primary mode of action is the competitive inhibition of the essential P. falciparum enzyme, dihydropteroate synthase (DHPS)[1]. DHPS catalyzes a critical step in the de novo folate biosynthesis pathway: the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate[2][3]. As a structural analog of pABA, this compound binds to the active site of DHPS, thereby blocking the natural substrate and halting the production of dihydropteroate[2][4].

The parasite's inability to synthesize dihydrofolate, a precursor for tetrahydrofolate (THF), leads to a depletion of THF cofactors. These cofactors are vital for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are indispensable for DNA replication and parasite proliferation[1][5]. Humans are unaffected by sulfonamides as they lack the folate biosynthesis pathway and instead obtain folates through their diet. This selective toxicity makes the folate pathway an attractive target for antimicrobial agents.

Synergistic Action with Dihydrofolate Reductase (DHFR) Inhibitors

This compound is most effective when used in combination with an inhibitor of dihydrofolate reductase (DHFR), such as pyrimethamine[4]. DHFR is another crucial enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate. By inhibiting two distinct enzymes in the same metabolic pathway, this compound and pyrimethamine exert a synergistic effect, leading to a more potent and complete blockade of folate metabolism[4]. This dual-target approach also helps to slow the development of drug resistance.

The Folate Biosynthesis Pathway in Plasmodium falciparum

The following diagram illustrates the key steps in the P. falciparum folate biosynthesis pathway and highlights the points of inhibition by this compound and pyrimethamine.

Quantitative Data on Sulfonamide Inhibition of P. falciparum DHPS

While specific kinetic data for this compound is limited in publicly available literature, extensive research on the closely related sulfonamide, sulfadoxine, provides valuable insights into the inhibitory potency against P. falciparum DHPS. The following table summarizes the inhibition constants (Ki) of sulfadoxine for wild-type and various mutant forms of the enzyme.

| DHPS Allele | Amino Acid Changes | Sulfadoxine Ki (µM) | Reference |

| Wild-type (D10) | None | 0.14 | [2] |

| Single mutant (3D7) | A437G | 0.8 | [2] |

| Double mutant (K1) | A437G, K540E | 14.5 | [2] |

| Triple mutant (V1/S) | S436A, A437G, K540E | 35.1 | [2] |

| Highly resistant (W2mef) | A437G, K540E, A581G | 112 | [2] |

Note: The increasing Ki values directly correlate with a decrease in the inhibitory activity of sulfadoxine, highlighting the impact of specific mutations on drug resistance.

Mechanism of Resistance to this compound

Resistance to this compound and other sulfonamides in P. falciparum is primarily attributed to point mutations in the dhps gene[2][3][6]. These mutations alter the amino acid sequence of the DHPS enzyme, leading to a reduced binding affinity for sulfonamides while largely maintaining its affinity for the natural substrate, pABA[7]. The most critical mutation associated with sulfadoxine resistance is the A437G substitution[3]. The accumulation of additional mutations at codons 436, 540, 581, and 613 further increases the level of resistance[3][6].

The following diagram illustrates the logical relationship between dhps gene mutations and the development of this compound resistance.

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum to this compound using the SYBR Green I-based Assay

This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum in vitro.

1. Materials and Reagents:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

Human erythrocytes (O+)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom microplates

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

2. Experimental Workflow:

3. Detailed Procedure:

-

Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage. Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

-

Incubation: Add the parasite suspension to each well of the pre-dosed plates. Incubate the plates in a gas-controlled, humidified incubator at 37°C for 72 hours.

-

Lysis and Staining: After incubation, lyse the erythrocytes by freezing the plates at -20°C. Thaw the plates and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of drug-free wells containing uninfected erythrocytes. Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a general method for determining the inhibitory activity of this compound on recombinant P. falciparum DHPS.

1. Materials and Reagents:

-

Purified recombinant P. falciparum DHPS

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

para-Aminobenzoic acid (pABA) substrate (radiolabeled, e.g., [3H]pABA)

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Scintillation fluid and vials

-

Scintillation counter

2. Experimental Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a fixed concentration of DHPPP, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of purified DHPS enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Substrate Addition: Add radiolabeled pABA to the reaction mixture to start the enzymatic conversion.

-

Reaction Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., activated charcoal suspension) that binds unreacted pABA.

-

Separation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the radiolabeled dihydropteroate product.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of product formation at each this compound concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for pABA is known.

Conclusion

This compound's mode of action against Plasmodium falciparum is a well-defined process of competitive inhibition of dihydropteroate synthase, a critical enzyme in the parasite's folate biosynthesis pathway. This targeted disruption of folate metabolism underscores the importance of this pathway as a source of antimalarial drug targets. The emergence of resistance through mutations in the dhps gene highlights the evolutionary pressure exerted by this class of drugs and emphasizes the need for continued surveillance and the development of novel inhibitors that are less susceptible to existing resistance mechanisms. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuances of sulfonamide action and to explore new strategies in the fight against malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the Impact of Mutations on PfDHPS Active Site and Sulfadoxine Binding: Structural Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance of Plasmodium falciparum to Sulfadoxine-Pyrimethamine (Dhfr and Dhps) and Artemisinin and Its Derivatives (K13): A Major Challenge for Malaria Elimination in West Africa [scirp.org]

- 6. The structure of Plasmodium falciparum hydroxymethyldihydropterin pyrophosphokinase-dihydropteroate synthase reveals the basis of sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmodium falciparum dhps and dhfr markers of resistance to sulfadoxine–pyrimethamine five years (2016–2020) after the implementation of seasonal malaria chemoprevention in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Sulfalene in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic that has been utilized for the treatment of various bacterial infections, including chronic bronchitis and urinary tract infections, as well as malaria.[1] A thorough understanding of its metabolic fate within mammalian systems is paramount for optimizing its therapeutic efficacy, ensuring its safety, and guiding further drug development. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in mammals, including quantitative data, detailed experimental protocols, and visual representations of the key biotransformation processes. While specific quantitative metabolic data for this compound is limited in the public domain, this guide draws upon the well-established metabolic patterns of other sulfonamides to present a predictive and informative resource.

Core Metabolic Pathways of this compound

The biotransformation of this compound in mammals primarily occurs in the liver and involves a series of Phase I and Phase II metabolic reactions. The principal pathways are N-acetylation, glucuronidation, and to a lesser extent, hydroxylation mediated by the cytochrome P450 (CYP450) enzyme system.

Phase II Metabolism: The Dominant Pathways

Phase II conjugation reactions are the major routes for the metabolism and elimination of sulfonamides.

-

N-acetylation: This is a key metabolic pathway for many sulfonamides, catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2.[2] This reaction involves the addition of an acetyl group to the N4-amino group of the sulfonamide, forming N-acetylthis compound. The rate of acetylation can vary significantly between individuals and species due to genetic polymorphisms in the NAT2 enzyme.

-

Glucuronidation: This pathway involves the conjugation of glucuronic acid to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] Glucuronidation increases the water solubility of the drug, facilitating its renal excretion. For sulfonamides, glucuronidation can occur at the N1-position of the sulfonamide group.

Phase I Metabolism: Oxidative Biotransformation

Phase I reactions, primarily oxidation, play a role in the metabolism of some sulfonamides, although often to a lesser extent than Phase II reactions.

-

Hydroxylation: The cytochrome P450 (CYP450) family of enzymes, particularly isoforms in the CYP2C and CYP3A subfamilies, are responsible for the oxidative metabolism of many drugs, including sulfonamides.[4][5][6] This can lead to the formation of hydroxylated metabolites, which can then be further conjugated in Phase II reactions.

Quantitative Data on this compound Metabolism and Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound in Mammals

| Parameter | Species | Value | Reference |

| Elimination Half-life | Human | 60 to 65 hours | [1] |

| Protein Binding | Human | 60 to 80% | [1] |

| Excretion | Human | Primarily Urinary | [1] |

| Metabolism | Rabbit | Undergoes acetylation | [2] |

Table 2: Illustrative Metabolic Profile of Sulfonamides in Mammals (Data from Sulfamethazine and Sulfadiazine)

Note: This table provides an example of the quantitative distribution of metabolites for other sulfonamides and is intended to be illustrative of the potential metabolic fate of this compound.

| Metabolite | Species | Percentage of Dose in Urine | Reference |

| N4-acetylsulfamethazine | Pig | Major metabolite | [7] |

| Hydroxysulfamethazine | Pig | Minor metabolite | [7] |

| N4-acetylsulfadiazine | Calf | High proportion | [8] |

| Hydroxysulfadiazine | Calf | Slight hydroxylation | [8] |

Experimental Protocols

The following sections detail generalized experimental protocols for studying the metabolic pathways of sulfonamides like this compound. These protocols are based on established methodologies in the field.

In Vitro Metabolism using Liver S9 Fraction

This protocol provides a framework for assessing the overall hepatic metabolism (Phase I and Phase II) of this compound.

1. Materials and Reagents:

-

This compound

-

Pooled liver S9 fraction from the desired mammalian species (e.g., human, rat, dog)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) - for sulfation studies

-

Acetonitrile (ice-cold)

-

Internal standard for analytical quantification

2. Incubation Procedure:

-

Prepare an incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, MgCl₂, and the liver S9 fraction.

-

Add the NADPH regenerating system (for oxidative metabolism), UDPGA (for glucuronidation), and PAPS (for sulfation).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (at various concentrations, e.g., 1-100 µM).

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

3. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant for analysis by a validated analytical method, such as HPLC-UV or LC-MS/MS.

In Vivo Metabolism Study in Rodents

This protocol outlines a general procedure for investigating the metabolism and excretion of this compound in a rodent model.

1. Animal Model:

-

Select a suitable rodent species (e.g., Sprague-Dawley rats).

-

House the animals in metabolic cages to allow for the separate collection of urine and feces.

2. Dosing and Sample Collection:

-

Administer a single dose of this compound to the animals, either orally (by gavage) or intravenously.

-

Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.

-

Blood samples can also be collected at various time points to determine the pharmacokinetic profile of the parent drug and its metabolites.

3. Sample Processing:

-

Urine: Pool urine samples for each time interval, measure the volume, and store frozen until analysis. An aliquot can be treated with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate conjugates.

-

Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water) to extract the drug and its metabolites.

-

Plasma: Centrifuge blood samples to separate plasma, which is then stored frozen.

4. Analytical Methodology: HPLC-UV for this compound and Metabolites

This method can be adapted for the quantitative analysis of this compound and its N-acetylated metabolite.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The composition can be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: A wavelength where both this compound and its metabolites have significant absorbance (e.g., around 254-270 nm).

-

Sample Preparation: Protein precipitation of plasma or urine samples with acetonitrile, followed by centrifugation and injection of the supernatant.

-

Quantification: Use of a calibration curve prepared with standards of this compound and its synthesized metabolites.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways of this compound and a general workflow for its in vitro metabolism analysis.

Caption: Primary metabolic pathways of this compound in mammals.

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolic disposition of this compound in mammals follows the established pathways for sulfonamide drugs, primarily involving N-acetylation and glucuronidation, with a potential minor contribution from CYP450-mediated hydroxylation. While specific quantitative data for this compound remains an area for further investigation, the experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to conduct detailed studies. A deeper understanding of the species-specific differences in this compound metabolism will be crucial for accurate extrapolation of preclinical data to human clinical outcomes and for the continued safe and effective use of this long-acting sulfonamide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Pharmacokinetics of this compound and sulfamethoxine after combined administration with benzylpenicillin and ampicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of pharmacokinetic models for sulfonamides in food animals: metabolic depletion profile of sulfadiazine in the calf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Sulfalene Derivatives for Enhanced Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel derivatives of Sulfalene (also known as sulfametopyrazine). This compound, a long-acting sulfonamide, has historically been used for its antibacterial and antimalarial properties.[1] Recent research has focused on the synthesis of new this compound analogs to enhance their therapeutic efficacy and broaden their spectrum of activity, particularly in the realms of anticancer and antimicrobial chemotherapy. This document details key synthetic methodologies, presents quantitative biological data for novel derivatives, and elucidates the signaling pathways through which these compounds exert their effects.

Rationale for the Synthesis of Novel this compound Derivatives

The primary mechanism of action for sulfonamides like this compound is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial and parasitic folate synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the synthesis of folic acid, which is crucial for DNA and protein synthesis in these pathogens.[2] However, the emergence of drug resistance, often through mutations in the DHPS enzyme, has necessitated the development of new sulfonamide derivatives that can overcome these resistance mechanisms or possess novel mechanisms of action.[2][4]

Furthermore, the sulfonamide scaffold has proven to be a versatile platform for the development of agents with a wide range of biological activities, including anticancer properties.[5][6] Novel sulfonamide derivatives have been shown to target various proteins and signaling pathways overexpressed in cancer cells, such as tyrosine kinases, carbonic anhydrases, and proteins involved in cell cycle regulation and apoptosis.[1][5][7]

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives primarily involves the modification of the free amino group of the parent molecule. This allows for the introduction of various functionalities to modulate the compound's physicochemical properties and biological activity. Key synthetic strategies include the formation of Schiff bases, N-acyl derivatives, and metal complexes.

General Synthesis of this compound Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between the primary amino group of this compound and an appropriate aldehyde or ketone.[8][9][10] This reaction is typically carried out under reflux in an alcoholic solvent.

Experimental Protocol:

-

Dissolution of Reactants: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask. To this, add a solution of the desired substituted aldehyde (1 equivalent) in absolute ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[11][12]

General Synthesis of N-Acyl this compound Derivatives

N-acyl derivatives can be prepared by the reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.[13][14]

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Base: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Addition of Acylating Agent: Cool the mixture in an ice bath and add the desired acyl chloride or anhydride (1 equivalent) dropwise with continuous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

General Synthesis of this compound Metal Complexes

Sulfonamides can act as ligands, coordinating with various metal ions to form complexes with potentially enhanced biological activity.[15][16][17]

Experimental Protocol:

-

Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent, such as a methanol-water mixture.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, ZnCl₂) (1 equivalent) in the same solvent system.

-